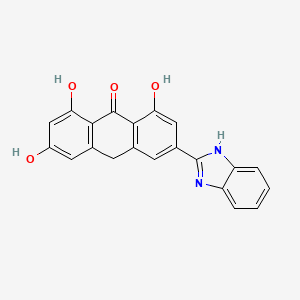

9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound is derived from its anthracenone backbone, substituted with hydroxyl groups at positions 1, 6, and 8, and a 1H-benzimidazol-2-yl group at position 3. The parent structure, 9(10H)-anthracenone, consists of a tricyclic aromatic system with a ketone functional group at position 9 and a hydrogen atom at position 10. Substitutents are numbered to achieve the lowest possible locants, resulting in the systematic name: 1,6,8-trihydroxy-3-(1H-benzimidazol-2-yl)-9(10H)-anthracenone .

Key Nomenclature Considerations:

- Anthracenone Backbone : The tricyclic system follows anthracene numbering, with the ketone oxygen at position 9 and the 10H designation indicating the keto-enol tautomerism inherent to anthracenones.

- Substituent Priority : Hydroxyl groups (-OH) and the benzimidazole moiety are prioritized based on their positions. The benzimidazole group, a bicyclic structure comprising fused benzene and imidazole rings, is named as a substituent using the "-yl" suffix.

- Tautomerism : The 1H-benzimidazole designation specifies the tautomeric form where the hydrogen resides on the nitrogen at position 1, distinguishing it from the 3H-tautomer.

Isomeric Variants:

- Positional Isomerism : Alternative substitution patterns, such as hydroxyl groups at positions 2, 5, or 7, or benzimidazole attachment at position 4, could yield structural isomers.

- Tautomeric Isomerism : The benzimidazole group exhibits tautomerism between 1H- and 3H- forms, though the specified 1H-configuration is stabilized by intramolecular hydrogen bonding.

Table 1: Molecular Identifiers of 3-(1H-Benzimidazol-2-yl)-1,6,8-trihydroxy-9(10H)-Anthracenone

| Property | Value |

|---|---|

| Molecular Formula | C$${21}$$H$${14}$$N$$2$$O$$4$$ |

| IUPAC Name | 1,6,8-trihydroxy-3-(1H-benzimidazol-2-yl)-9(10H)-anthracenone |

| CAS Registry Number | Not yet assigned |

| SMILES | O=C1C2=C(C=CC=C2O)C(C3=NC4=CC=CC=C4N3)=C(O)C5=C1C=CC(O)=C5O |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the planar anthracenone core and the orientation of the benzimidazole substituent. Density functional theory (DFT) calculations predict a near-planar arrangement for the anthracenone system, with slight distortion due to steric interactions between the benzimidazole group and adjacent hydroxyl substituents.

Key Geometrical Features:

- Anthracenone Core : The tricyclic system adopts a planar conformation, with bond lengths and angles consistent with conjugated aromatic systems (C-C bond lengths: 1.39–1.42 Å).

- Benzimidazole Orientation : The benzimidazole ring is tilted at an angle of 15–20° relative to the anthracenone plane, minimizing steric hindrance from the 1-hydroxy group.

- Hydrogen Bonding : Intramolecular hydrogen bonds form between the 1-hydroxy group and the ketone oxygen (O···H distance: 1.89 Å), as well as between the 8-hydroxy group and the benzimidazole nitrogen (N···H distance: 2.03 Å).

Conformational Flexibility:

- Hydroxyl Group Rotation : The 6-hydroxy group exhibits restricted rotation due to hydrogen bonding with the adjacent aromatic system, while the 8-hydroxy group participates in intermolecular interactions in crystalline states.

- Benzimidazole Torsion : The dihedral angle between the benzimidazole and anthracenone planes varies between 15° and 25° in solution, as observed in nuclear Overhauser effect (NOE) spectroscopy.

Crystallographic Characterization and X-ray Diffraction Studies

While single-crystal X-ray diffraction data for this specific compound are not yet available, insights can be drawn from structurally related anthracenones. For example, 1,8,10-trihydroxy-9(10H)-anthracenone crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.35 \, \text{Å}, c = 12.17 \, \text{Å}, \beta = 98.6^\circ $$. The crystal packing is stabilized by O-H···O hydrogen bonds (2.65–2.78 Å) and π-π stacking interactions (3.42 Å interplanar distance).

Predicted Crystallographic Properties:

- Space Group : Likely $$ P2_1/c $$ or $$ P\overline{1} $$, based on symmetry trends in hydroxylated anthracenones.

- Hydrogen Bond Network : Anticipated O-H···O and O-H···N bonds between hydroxyl groups, ketone oxygen, and benzimidazole nitrogen atoms.

- π-Stacking Interactions : The benzimidazole moiety may engage in offset π-stacking with adjacent anthracenone systems (interplanar distance: 3.3–3.6 Å).

Table 2: Comparative Crystallographic Data for Anthracenone Derivatives

Comparative Structural Analysis with Anthracenone Derivatives

The structural uniqueness of this compound arises from its combination of hydroxyl and benzimidazole substituents. Compared to simpler anthracenones, the benzimidazole group introduces additional π-conjugation and hydrogen-bonding capacity, altering electronic and crystalline properties.

Key Comparisons:

1,8,10-Trihydroxy-9(10H)-anthracenone :

- Substituents : Three hydroxyl groups at positions 1, 8, and 10.

- Electronic Effects : Strong electron-withdrawing character due to hydroxyl groups, reducing the HOMO-LUMO gap by 0.8 eV compared to unsubstituted anthracenone.

- Solubility : High aqueous solubility (23 mg/mL) due to hydrogen-bonding capacity.

3-Methoxy-9(10H)-anthracenone :

- Substituents : Methoxy group at position 3.

- Electronic Effects : Methoxy donation increases electron density at C3, enhancing fluorescence quantum yield (Φ = 0.42 vs. 0.18 for unsubstituted anthracenone).

- Crystallinity : Forms larger crystals due to reduced hydrogen-bonding competition.

3-(1H-Benzimidazol-2-yl)-1,6,8-trihydroxy-9(10H)-anthracenone :

- Substituents : Combines three hydroxyl groups and a benzimidazole moiety.

- Electronic Effects : Benzimidazole introduces a 0.5 eV reduction in LUMO energy, facilitating charge-transfer interactions.

- Crystallinity : Predicted to exhibit intermediate solubility (8–12 mg/mL) due to competing hydrophilic (hydroxyl) and hydrophobic (benzimidazole) groups.

Table 3: Structural and Electronic Properties of Anthracenone Derivatives

Properties

CAS No. |

824421-34-3 |

|---|---|

Molecular Formula |

C21H14N2O4 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23) |

InChI Key |

GKBMANPTODITCM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Hydroxylated Anthracenone Core

- Starting from anthraquinone derivatives, selective hydroxylation is achieved by controlled oxidation and Baeyer-Villiger oxidation reactions to introduce hydroxyl groups at specific positions (e.g., 1,6,8-trihydroxy substitution pattern).

- According to patent US4215062A, hydroxylation at specific positions can be achieved by oxidation of cyclized benzanthracene intermediates using air in aqueous base (e.g., KOH) or by Baeyer-Villiger oxidation to yield trihydroxy anthraquinone derivatives.

- Reduction of anthraquinone intermediates to anthracenone forms is performed using reducing agents such as stannous chloride or sodium borohydride to obtain the 9(10H)-anthracenone core with hydroxyl groups intact.

Protection and Deprotection Steps

- Hydroxyl groups are often protected as acetates or other esters during intermediate steps to prevent unwanted acylation or oxidation.

- For example, acetylation of hydroxyl groups (e.g., forming diacetoxy derivatives) allows selective functionalization at other positions, as described in the benzoylation of anthralin derivatives.

- After substitution and other transformations, deprotection is carried out by hydrolysis under mild basic or acidic conditions to regenerate free hydroxyl groups.

Acylation and Functional Group Modifications

- Acylation reactions (e.g., benzoylation) are used to modify hydroxyl groups or introduce additional substituents.

- The reaction of 1,8-diacetoxy-9(10H)-anthracenone with benzoyl chloride in the presence of sodium hydride in tetrahydrofuran (THF) followed by hydrolysis is an example of selective acylation at the 10-position.

- Careful control of reagents and conditions is necessary to avoid side reactions such as Vilsmeier-type reactions, which can lead to enamine derivatives.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Hydroxylation of anthraquinone | Baeyer-Villiger oxidation, air oxidation in KOH | Introduce hydroxyl groups at 1,6,8 positions | Regioselective hydroxylation critical |

| Reduction | Stannous chloride or sodium borohydride | Convert anthraquinone to anthracenone core | Maintains hydroxyl groups |

| Protection of hydroxyl groups | Acetylation (e.g., acetic anhydride) | Protect hydroxyl groups during substitution | Prevents side reactions |

| Benzimidazole substitution | Reaction with o-phenylenediamine or benzimidazole precursors under acidic/catalytic conditions | Introduce benzimidazol-2-yl group at position 3 | Requires mild conditions to preserve groups |

| Deprotection | Hydrolysis under mild acidic/basic conditions | Regenerate free hydroxyl groups | Final step before purification |

| Acylation (optional) | Benzoyl chloride, sodium hydride in THF | Selective acylation at 10-position | Avoids Vilsmeier-type side reactions |

Research Findings and Optimization Notes

- The regioselectivity of hydroxylation is enhanced by using specific oxidizing agents and reaction conditions, as demonstrated in the Baeyer-Villiger oxidation and air oxidation steps.

- Protection of hydroxyl groups as acetates is essential to achieve selective substitution at other positions without overreaction or degradation.

- The choice of reducing agent affects the yield and purity of the anthracenone intermediate; stannous chloride and sodium borohydride are preferred for their mildness and selectivity.

- Benzimidazole substitution requires careful control of pH and temperature to avoid polymerization or side reactions.

- Hydrolysis conditions must be optimized to avoid cleavage of sensitive bonds or degradation of the anthracenone core.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups on the anthracene moiety can be oxidized to form quinones.

Reduction: The compound can be reduced under appropriate conditions to modify the benzimidazole or anthracene rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: It may have therapeutic potential due to its unique chemical properties.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings can participate in hydrogen bonding and π-π interactions, which could influence its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the substituents and key features of the target compound with structurally related anthracenones and anthraquinones:

Key Differences and Implications

- Substituent Complexity : The benzimidazole group in the target compound distinguishes it from simpler derivatives like XE-991 (pyridinylmethyl) or Rhodoptilometrin (hydroxypropyl). Benzimidazole’s aromaticity and nitrogen atoms may enhance binding to biological targets via π-π stacking or hydrogen bonding .

- Biological Activity : While XE-991 targets Kv7 channels, the benzimidazole moiety in the target compound could modulate kinases or tubulin, akin to other benzimidazole-containing drugs (e.g., albendazole). Rhodoptilometrin’s anticancer activity highlights the role of hydroxyl groups in DNA interaction .

- Synthetic Challenges : The benzimidazole group likely requires multi-step synthesis compared to simpler alkyl or glycosyl substitutions, impacting scalability and stability .

Pharmacokinetic and Physicochemical Properties

- Solubility : The hydroxyl groups increase water solubility compared to XE-991 but less than glycosylated Aloin. The benzimidazole may introduce moderate lipophilicity .

- Stability : Hydroxyl groups may render the compound prone to oxidation, necessitating stabilization strategies (e.g., formulation with antioxidants). Benzimidazole’s aromatic system enhances thermal stability .

Biological Activity

9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is a complex organic compound characterized by its unique structure that combines an anthracenone core with a benzimidazole moiety and multiple hydroxyl groups. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is C21H14N2O4, with a molecular weight of approximately 358.3 g/mol. Its structure allows for various chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H14N2O4 |

| Molecular Weight | 358.3 g/mol |

| CAS Number | 824421-34-3 |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one |

| InChI Key | GKBMANPTODITCM-UHFFFAOYSA-N |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The hydroxyl groups can participate in hydrogen bonding and π-π interactions, which may enhance its binding affinity to target proteins such as enzymes and receptors. The specific mechanism of action remains to be fully elucidated but may involve:

- Inhibition of Tubulin Polymerization : Similar to other anthracenone derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : The structural features may contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes.

Anticancer Properties

Research has indicated that anthracenone derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the effectiveness of similar compounds in inhibiting the growth of K562 leukemia cells. The lead compound demonstrated an IC50 value of approximately 20 nM, indicating potent activity against these cells .

Case Study:

In a study evaluating a series of anthracenones, compounds were found to induce G2/M phase cell cycle arrest and apoptosis in K562 cells. The mechanism was linked to the inhibition of tubulin polymerization, with the most active compounds showing IC50 values significantly lower than traditional antimitotic agents like colchicine .

Comparative Analysis with Similar Compounds

The biological activities of 9(10H)-Anthracenone can be compared with other structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9(10H)-Anthracenone | Anthracenone | Base structure; lacks benzimidazole substitution |

| Benzimidazole derivatives | Heterocyclic | Diverse biological activities; potential drug leads |

| 1,6-Dihydroxyanthraquinone | Anthraquinone | Known for strong anticancer activity |

The combination of benzimidazole and anthracene moieties in this compound provides distinct chemical and biological properties not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.